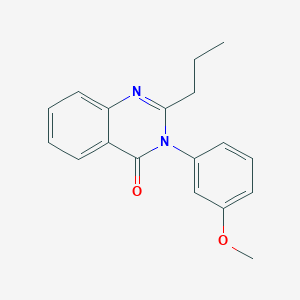methylphosphonate](/img/structure/B290299.png)
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate, also known as DTMP, is a chemical compound with potential applications in scientific research. It belongs to the class of phosphonate compounds and has been studied for its mechanism of action and biochemical effects.
Wirkmechanismus
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate exerts its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate also induces apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity. However, it also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate. One area of interest is in the development of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate-based anticancer drugs. Researchers could also explore the potential of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate as an anti-inflammatory agent or for its effects on the central nervous system. In addition, further studies could be conducted to better understand the mechanism of action of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate and its potential toxicity to normal cells.
Synthesemethoden
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate can be synthesized through a multistep reaction starting from 2-amino-5-ethyl-1,3,4-thiadiazole. The first step involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with paraformaldehyde to form 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]formaldehyde. The second step involves the reaction of 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]formaldehyde with 4-methoxybenzyl chloride to form 4-methoxybenzyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylformaldehyde. The final step involves the reaction of 4-methoxybenzyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylformaldehyde with diethyl phosphite to form Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate.
Wissenschaftliche Forschungsanwendungen
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
Eigenschaften
Molekularformel |
C24H24N3O4PS |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
N-[diphenoxyphosphoryl-(4-methoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C24H24N3O4PS/c1-3-22-26-27-24(33-22)25-23(18-14-16-19(29-2)17-15-18)32(28,30-20-10-6-4-7-11-20)31-21-12-8-5-9-13-21/h4-17,23H,3H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
IFDCXWPLTGEYGY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
CCC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)

